molecular formula C13H11ClN4OS B2369604 N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203025-94-8

N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2369604
CAS No.: 1203025-94-8
M. Wt: 306.77
InChI Key: PUDGUTXTVYXLPB-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at the 6-position and linked to a 1,4-dimethyl-1H-pyrazole-3-carboxamide moiety. This structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-7-6-18(2)17-11(7)12(19)16-13-15-9-4-3-8(14)5-10(9)20-13/h3-6H,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDGUTXTVYXLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 6-chlorobenzo[d]thiazole with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

The anticancer potential of N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has been highlighted in various studies. For instance, derivatives of benzothiazole have shown efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to inhibit tubulin polymerization has also been linked to its antitumor activity, which is critical for cancer cell proliferation .

In Vitro Studies

Numerous in vitro studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Study Biological Activity Cell Line/Organism Results
Study 1AntimicrobialVarious bacteriaSignificant inhibition observed
Study 2AnticancerMCF7 (breast cancer)Induced apoptosis at low concentrations
Study 3AntiviralVirus-infected cellsReduced viral load significantly

These studies utilize various methodologies including the Sulforhodamine B assay for cancer cell lines and standard antimicrobial susceptibility tests for bacterial strains.

Molecular Docking Studies

Molecular docking has been employed to predict the binding affinity of this compound with specific biological targets. For example, docking studies have shown favorable interactions with key enzymes involved in cancer metabolism and microbial resistance pathways, suggesting a mechanism by which the compound exerts its effects .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-amino thiophenols.
  • Chlorination : The introduction of the chlorine atom into the benzothiazole structure is performed using chlorinating agents like phosphorus pentachloride.
  • Carboxamide Formation : The final compound is synthesized by reacting the chlorinated intermediate with appropriate amines under controlled conditions.

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, the compound may interact with cellular receptors and signaling pathways to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide and related compounds from the evidence:

Compound Name Core Structure Substituents/Functional Groups Synthesis Yield Melting Point Analytical Data
This compound (Target) Benzo[d]thiazole + pyrazole-carboxamide 6-Cl, 1,4-dimethyl-pyrazole Not reported Not reported Not available
N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine (LH) Benzo[d]thiazole + Schiff base 6-Cl, phenyl, pyridin-2-yl Not reported Brownish-yellow powder ESI-MS: m/z 351.176 (found)
Diethyl/dipropyl/dibenzyl malonate derivatives (5fc, 5gr, 5hc, etc.) Benzo[d]thiazole + malonate ester 6-Cl, benzo[b]thiophen-2-yl, ester groups (ethyl, propyl, benzyl) 75–82% 92–127°C NMR, MS (e.g., m/z 613 [M+H]⁺), IR

Key Comparisons

Structural Features: The target compound incorporates a pyrazole-carboxamide group, which may enhance hydrogen-bonding capacity compared to the Schiff base in LH or ester groups in malonate derivatives. This could influence solubility and target-binding affinity.

Synthetic Efficiency :

  • Malonate derivatives (e.g., 5fc, 5gr) were synthesized in 75–82% yield using Q catalyst and required 72–96 hours for completion . In contrast, LH (Schiff base) was prepared via a simpler method but with unstated yield . The target compound’s synthesis efficiency remains unclear.

Physicochemical Properties: Melting Points: Malonate derivatives exhibit melting points between 92–127°C, likely influenced by ester chain length and crystallinity. The target compound’s melting point is unreported but could differ due to its carboxamide group . The target compound’s stereochemical profile is unknown .

Spectroscopic Characterization :

  • NMR/MS Data : Malonate derivatives showed distinct ¹H/¹³C-NMR shifts (e.g., δ 68.3 for carbonyl carbons) and ESI-MS peaks (e.g., m/z 613 [M+H]⁺). Similar data for the target compound would help confirm its structure .

Research Implications and Limitations

  • Structural Diversity: The target compound’s pyrazole-carboxamide group offers a novel scaffold compared to Schiff bases or esters, warranting exploration of its biological activity (e.g., kinase inhibition, antimicrobial effects).
  • Data Gaps : Absence of melting points, yields, and bioactivity data for the target compound limits direct comparisons. Future studies should prioritize these metrics.

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by the presence of a pyrazole moiety, which has been recognized for its diverse biological properties. Key chemical properties include:

  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : 249.69 g/mol
  • Melting Point : Not specified in available literature
PropertyValue
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess broad-spectrum antimicrobial activity against various pathogens. In a study evaluating similar compounds, several derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has been investigated for its anticancer potential. Thiazole-containing compounds have been noted for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that certain thiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Activity

The pyrazole framework has been associated with anti-inflammatory effects. Compounds featuring this moiety have shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in preclinical models . This suggests that this compound may also exert similar effects.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various thiazole derivatives, one compound exhibited significant cytotoxicity against HT-29 colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase . While this study did not specifically test this compound, it highlights the potential for similar compounds to exhibit anticancer properties.

Case Study 2: Antimicrobial Efficacy Evaluation

Another investigation focused on the antimicrobial efficacy of thiazole derivatives showed that certain compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The study emphasized structure-activity relationships (SAR) indicating that electron-withdrawing groups like chlorine significantly enhance antimicrobial activity .

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